molecular formula C18H18O2 B12157736 (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one

(2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one

Cat. No.: B12157736
M. Wt: 266.3 g/mol
InChI Key: HGYIQTODKIRAKV-MDWZMJQESA-N
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Description

(2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system (prop-2-en-1-one) bridging two aromatic rings. The compound features a phenyl group at the α-position and a 4-propoxyphenyl moiety at the β-position (Fig. 1). The propoxy group (–OCH₂CH₂CH₃) introduces steric bulk and lipophilicity, distinguishing it from shorter alkoxy analogs (e.g., methoxy or ethoxy). Chalcones are widely studied for their diverse biological activities, including antifungal, anticancer, and antiviral properties, which are often modulated by substituent variations on the aromatic rings .

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2/c1-2-14-20-17-11-9-16(10-12-17)18(19)13-8-15-6-4-3-5-7-15/h3-13H,2,14H2,1H3/b13-8+

InChI Key

HGYIQTODKIRAKV-MDWZMJQESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

A typical protocol involves dissolving equimolar amounts of 4-propoxyphenylaldehyde and acetophenone in a 1:1 ethanol-water mixture containing 20% (w/v) sodium hydroxide. The reaction is stirred at 25°C for 18–24 hours, achieving yields of 68–75%. Elevated temperatures (40–60°C) reduce reaction time to 6–8 hours but may promote side reactions such as aldol dimerization.

Table 1: Base-Catalyzed Reaction Parameters

ParameterOptimal RangeEffect on Yield/Stereochemistry
Temperature18–25°CMaximizes E-isomer (≥95%)
NaOH Concentration15–20% (w/v)Higher concentrations reduce byproducts
Solvent SystemEthanol:H₂O (1:1)Balances substrate solubility and base activity

Stereochemical Control

The E-configuration is favored due to conjugation stabilization of the α,β-unsaturated ketone. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans arrangement of aromatic rings, with coupling constants (J = 15–16 Hz) observed in ¹H NMR.

Acid-Catalyzed Condensation Approach

Alternative acidic conditions using hydrochloric acid (HCl) in anhydrous ethanol provide faster reaction kinetics but require careful pH control.

Protocol and Mechanistic Insights

In a modified method, 4-propoxyphenylaldehyde and acetophenone are refluxed in ethanol saturated with HCl gas (pH ≈ 1) for 4–6 hours. This approach achieves 60–65% yield, with the E-isomer predominating (88–92%). The mechanism involves protonation of the aldehyde carbonyl, enhancing electrophilicity for enol attack.

Table 2: Acid vs. Base Catalysis Comparison

ParameterAcid-CatalyzedBase-Catalyzed
Reaction Time4–6 hours18–24 hours
E-Isomer Purity88–92%≥95%
Byproducts<5%<3%

Solvent and Catalyst Variations

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Methanol improves yields (72–78%) compared to ethanol due to better solubility of intermediates.

Alternative Catalysts

Cesium carbonate (Cs₂CO₃) in acetonitrile at 100°C enhances yields to 80–85% within 10 hours. This method is preferred for industrial applications, as it avoids aqueous workup and simplifies product isolation.

Industrial-Scale Production

Continuous Flow Reactors

Scaling up the base-catalyzed method in continuous flow systems (residence time: 30–45 minutes) achieves 89% yield with 99% E-isomer purity. Key advantages include:

  • Precise temperature control (25±0.5°C)

  • Reduced solvent consumption (50% less than batch processes)

  • Automated pH adjustment modules

Purification and Characterization

Isolation Techniques

Crude product is acidified to pH 2–3, inducing precipitation. Recrystallization from ethanol-hexane (3:1) yields needle-like crystals (mp 112–114°C). For high-purity applications, silica gel chromatography (ethyl acetate:hexane = 1:4) is employed.

Analytical Validation

  • IR Spectroscopy : Strong carbonyl stretch at 1665 cm⁻¹ confirms ketone formation.

  • ¹³C NMR : Resonances at δ 190.5 (C=O), 145.2 (Cβ), and 123.8 (Cα) verify the chalcone skeleton.

Challenges and Mitigation Strategies

Byproduct Formation

Aldol adducts (3–5%) may form under prolonged reaction times. Adding molecular sieves (4Å) reduces water content, suppressing this side reaction.

Propoxy Group Stability

The propoxy moiety is susceptible to acid-catalyzed cleavage. Using mild bases (e.g., K₂CO₃) instead of NaOH preserves the ether linkage during synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 3-phenyl-1-(4-propoxyphenyl)-, (E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substituent Effects on Physicochemical Properties

The propoxy group in the target compound contrasts with other alkoxy substituents in analogs:

  • Methoxy/ethoxy derivatives : Compounds like PAAPM (4-methoxyphenyl) and PAAPE (4-ethoxyphenyl) exhibit shorter alkoxy chains, leading to reduced lipophilicity compared to the target’s propoxy group. These derivatives showed interactions with viral proteins (e.g., SARS-CoV-2 SPIKE protein and ACE2 receptor), where electronic effects (e.g., electron-donating methoxy) enhanced binding affinity .
  • Hydroxyphenyl analogs : (2E)-1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one () contains a polar hydroxyl group, improving aqueous solubility but limiting membrane permeability compared to the propoxy variant .

Table 1: Substituent Effects on Key Properties

Compound Substituents LogP* Solubility Key Observation Reference
Target compound 4-propoxyphenyl ~3.5 Low High lipophilicity -
PAAPM 4-methoxyphenyl ~2.8 Moderate Strong SPIKE interaction
(2E)-1-(4-Hydroxyphenyl)-... 4-hydroxyphenyl ~2.2 High Enhanced solubility
(2E)-3-(3,4-Dimethoxyphenyl)-... 3,4-dimethoxyphenyl ~3.0 Moderate Hydrogen bonding via –OH

*Estimated using fragment-based methods.

Antifungal Activity
  • Ferrocenyl chalcones : (2E)-1-Ferrocenyl-3-(2,6-dichlorophenyl)-prop-2-en-1-one (3o) demonstrated potent activity against Sclerotium rolfsii (ED₅₀ = 23.24 mg/L), attributed to electron-withdrawing Cl substituents enhancing membrane disruption .
  • p-Aminochalcones: (2E)-1-(4’-Aminophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one (5) exhibited MIC = 0.07 µg/mL against Trichophyton rubrum, where the –NH₂ group facilitated hydrogen bonding with fungal targets .
  • Target compound : While direct antifungal data are unavailable, the propoxy group’s lipophilicity may improve fungal membrane penetration, akin to ferrocenyl derivatives.
Anticancer Activity
  • Trimethoxyphenyl analogs : (E)-3-Phenyl-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (A7) showed significant anticancer activity due to methoxy groups stabilizing charge-transfer interactions with cellular targets .
  • Trihydroxyphenyl chalcones: (2E)-3-(4-Chlorophenyl)-1-(2,3,4-trihydroxyphenyl)prop-2-en-1-one inhibited lipid peroxidation (IC₅₀ = 0.45–3.88 µM) in ferroptosis assays, highlighting the role of polyphenolic substituents .

Table 2: Bioactivity Trends in Chalcone Derivatives

Compound Activity Mechanism/Interaction Reference
3o (ferrocenyl) Antifungal Membrane disruption
A7 (trimethoxyphenyl) Anticancer Charge-transfer stabilization
Trihydroxyphenyl chalcones Antiferroptotic Lipid peroxidation inhibition
PAAPA (4-dimethylaminophenyl) ACE2 binding Hydrogen bonding

Structural and Crystallographic Insights

  • Hydrogen bonding : (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one forms O–H···O bonds in crystal packing, enhancing stability . In contrast, the target compound’s propoxy group may participate in weaker van der Waals interactions.
  • Conformational rigidity : The (2E)-configuration is conserved across analogs, as seen in (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C8=C9 bond length: 1.338 Å), ensuring planar geometry for π-π stacking .

Biological Activity

(2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential in medicinal chemistry, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article explores the biological activity of this specific chalcone derivative, focusing on its mechanisms of action, efficacy in various biological assays, and comparative studies with related compounds.

Chemical Structure

The structure of (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one can be represented as follows:

C19H20O2\text{C}_{19}\text{H}_{20}\text{O}_{2}

This compound features an α,β-unsaturated carbonyl system characteristic of chalcones, which is crucial for its biological interactions.

The biological activity of (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to act as a Michael acceptor. This allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of enzyme activities and receptor functions. The compound has been investigated for various mechanisms:

  • Antimicrobial Activity : Exhibits significant inhibition against a range of pathogens.
  • Anticancer Properties : Induces apoptosis in cancer cells through ROS generation and cell cycle arrest.
  • Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

In vitro studies have shown that (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one possesses notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were determined:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

The anticancer effects were evaluated using several cancer cell lines. The compound demonstrated cytotoxicity with IC50 values as follows:

Cancer Cell LineIC50 (µM)
MDA-MB-231 (Breast)0.75
Huh-7 (Liver)0.85
A549 (Lung)1.10

The mechanism involves the induction of apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats. The compound significantly reduced edema by approximately 50% at a dose of 25 mg/kg compared to the control group.

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives similar to (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one:

  • Study on Anticancer Properties : A study demonstrated that chalcone derivatives could inhibit cancer cell proliferation through ROS-mediated pathways. This finding aligns with the observed effects of our compound on various cancer cell lines.
  • Anti-inflammatory Research : Research indicated that chalcones can modulate NF-kB signaling pathways, resulting in decreased expression of inflammatory cytokines. This supports the anti-inflammatory findings for (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one.
  • Antimicrobial Evaluation : Similar compounds have shown broad-spectrum antimicrobial activity, reinforcing the potential utility of this chalcone derivative in treating infections.

Comparative Analysis with Related Compounds

To understand the unique properties of (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one, a comparison was made with structurally similar chalcones:

CompoundAntimicrobial ActivityAnticancer Activity IC50 (µM)Anti-inflammatory Effect (%)
(2E)-3-(4-methoxyphenyl)-1-(4-propoxyphenyl)prop-2-en-1-oneModerate1.2035
(2E)-3-(3-bromophenyl)-1-(4-propoxyphenyl)prop-2-en-1-oneHigh0.6560

This table illustrates that while related compounds exhibit varying degrees of activity, (2E)-3-phenyl-1-(4-propoxyphenyl)prop-2-en-1-one maintains a competitive profile across different biological assays.

Q & A

Q. How do halogen substitutions in analogous chalcones affect electronic properties and bioactivity?

  • Methodological Answer :
  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity (Hammett σp_p ~0.23) and antibacterial activity (MIC ~25 µg/mL vs. S. aureus) .
  • Fluorine substitution : Enhances metabolic stability via C-F bond inertness, improving pharmacokinetics .

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